(R)-2-Chloro-5-(piperidin-2-yl)pyridine
Overview
Description
®-2-Chloro-5-(piperidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a chlorine atom and a piperidine ring
Mechanism of Action
Target of Action
Piperidine derivatives, a category to which this compound belongs, are known to interact with a wide variety of targets due to their versatile structure . They are present in more than twenty classes of pharmaceuticals , suggesting a broad range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects . The piperidine ring is essential for chiral optimization .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Piperidine derivatives are widely used in drug design due to their favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
The biological activity of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloro-5-bromopyridine with piperidine under specific conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The use of a base like potassium carbonate or sodium hydride can facilitate the reaction.
Industrial Production Methods
Industrial production of ®-2-Chloro-5-(piperidin-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperidine ring can be oxidized to form corresponding N-oxides or reduced to form secondary amines.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield ®-2-amino-5-(piperidin-2-yl)pyridine, while oxidation can produce ®-2-chloro-5-(piperidin-2-yl)pyridine N-oxide.
Scientific Research Applications
®-2-Chloro-5-(piperidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
®-3-(Piperidin-2-yl)pyridine: Similar structure but lacks the chlorine atom.
2-Chloro-5-(piperidin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
®-2-Chloro-5-(piperidin-2-yl)quinoline: Features a quinoline ring, adding complexity to the structure.
Uniqueness
®-2-Chloro-5-(piperidin-2-yl)pyridine is unique due to the presence of both a chlorine atom and a piperidine ring on the pyridine core. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
IUPAC Name |
2-chloro-5-[(2R)-piperidin-2-yl]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXUKXSXRHICJE-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288249 | |
Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134621-26-3 | |
Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134621-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.